(3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 882033-94-5
VCID: VC2690063
InChI: InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Molecular Formula: C11H20FNO3
Molecular Weight: 233.28 g/mol

(3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.: 882033-94-5

Cat. No.: VC2690063

Molecular Formula: C11H20FNO3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate - 882033-94-5

Specification

CAS No. 882033-94-5
Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
IUPAC Name tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9+/m1/s1
Standard InChI Key UIACYDBUYRFVMD-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)CO
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)CO

Introduction

IdentifierValue
Primary CAS Number1523541-88-9
Alternative CAS Numbers882033-94-5 , 1903828-50-1
Molecular FormulaC11H20FNO3
Molecular Weight233.28 g/mol
IUPAC Nametert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

The compound is also known by several synonyms, including "(3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate" and "(3,4)-trans-tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate-b28158" . The "rel-" prefix indicates that the stereochemistry is relative rather than absolute, meaning the relationship between the stereogenic centers is defined, but the absolute configuration may vary.

Structural Features and Stereochemistry

The structure of (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate contains several notable features that contribute to its chemical behavior and utility in synthesis.

Core Structure

The compound consists of a piperidine ring with two stereogenic centers at positions 3 and 4. The nitrogen at position 1 is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. Position 3 bears a fluorine atom, while position 4 features a hydroxymethyl (CH2OH) group .

Stereochemical Considerations

The stereochemistry at positions 3 and 4 is designated as (3R,4R)-relative, indicating that both substituents (the fluorine and the hydroxymethyl group) are on the same face of the piperidine ring in a trans configuration. The "rel-" prefix indicates that the absolute stereochemistry may vary, but the relative relationship between these two centers is maintained .

The trans configuration influences the compound's conformational properties, affecting its reactivity and binding characteristics in biological systems. This stereochemical arrangement is particularly important for its applications in medicinal chemistry, where the spatial orientation of functional groups can significantly impact biological activity.

Synthesis Methods

Multiple synthetic approaches can be employed to produce (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, each with specific advantages depending on the starting materials and desired stereochemical outcomes.

Fluorination of Hydroxypiperidine Derivatives

One common approach involves the fluorination of tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-43-9). This precursor compound can be subjected to appropriate fluorinating agents to install the fluorine atom at the desired position . The hydroxymethyl group can then be introduced through subsequent chemical transformations.

Stereoselective Reduction Approaches

Stereoselective reduction methods have been employed in the synthesis of related piperidine compounds. For instance, research has demonstrated that baker's yeast reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate gives (3R,4R)-l-tert-butyl-4-methyl 3-hydroxy-piperidine-dicarboxylate with high stereoselectivity (>99% diastereomeric excess and 87% enantiomeric excess) . Similar approaches could be adapted for the synthesis of (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate.

Protection-Deprotection Strategies

The synthesis of this compound often involves protection-deprotection strategies, particularly for the nitrogen atom. The tert-butoxycarbonyl (Boc) protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) and can be selectively removed using trifluoroacetic acid (TFA) in dichloromethane when necessary .

As observed in related synthetic procedures, "after the deprotection of t-butyl ester with trifluoroacetic acid (TFA) 10% in CH2Cl2, the resulting acid was coupled with commercially available 1-(piperidin-4-yl)" . This approach illustrates the utility of protection-deprotection strategies in the synthesis of complex piperidine derivatives.

Chemical Reactivity

The reactivity of (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is governed by its functional groups, which provide multiple sites for chemical transformations.

Functional Group Reactivity

The compound contains several reactive functional groups that can participate in various chemical transformations:

  • Hydroxymethyl Group: The primary alcohol can undergo oxidation, esterification, etherification, and other transformations typical of alcohols.

  • Boc-Protected Amine: The Boc protecting group can be selectively removed under acidic conditions to expose the secondary amine, which can then participate in further reactions such as acylation, alkylation, or amide formation.

  • Fluorine Substituent: The C-F bond is relatively stable but can undergo substitution reactions under specific conditions, particularly with strong nucleophiles.

Common Transformations

Based on similar piperidine derivatives, the following transformations are likely applicable to (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate:

Reaction TypeConditionsExpected Product
Boc DeprotectionTFA in CH2Cl2Free secondary amine
Alcohol OxidationPCC or Dess-Martin periodinaneAldehyde derivative
EsterificationCarboxylic acid, coupling agentEster derivative
EtherificationAlkyl halide, baseEther derivative
Nucleophilic SubstitutionStrong nucleophileSubstituted derivative

Applications in Pharmaceutical Research

(3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate serves as an important building block in pharmaceutical research, particularly in the development of novel therapeutic agents.

Role as a Synthetic Intermediate

The compound functions as a versatile intermediate in the synthesis of complex pharmaceutical molecules. Its well-defined stereochemistry and functionalized structure make it valuable for constructing more complex molecules with specific spatial arrangements of functional groups.

Applications in Drug Discovery

In drug discovery, this compound and related piperidine derivatives have been utilized in the development of various therapeutic agents. For example, similar compounds have been employed in the synthesis of "thienopyrrole compounds" with potential pharmaceutical applications .

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive compounds. The specific substitution pattern in (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate makes it particularly valuable for developing compounds with specific biological activities.

Comparison with Related Compounds

Several structurally related compounds share similarities with (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, each with distinct properties and applications.

Structural Analogs

CompoundStructural DifferencesCAS NumberReferences
tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylateInverted stereochemistry at position 31610418-19-3, 882033-93-4
tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylateHydroxyl group instead of hydroxymethyl1174020-43-9, 955029-44-4
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidineAdditional 4-fluorophenyl group200572-33-4
(S)-1-Cbz-3-(hydroxymethyl)piperidineCbz protecting group instead of Boc, no fluorine405061-52-1

Structure-Activity Relationships

The specific stereochemistry and substitution pattern of (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate influence its biological activity and chemical reactivity. The (3R,4R) configuration creates a specific spatial arrangement that can affect how the molecule interacts with biological targets.

The fluorine atom at position 3 enhances metabolic stability and can modulate the electronic properties of the piperidine ring. The hydroxymethyl group at position 4 provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets.

Biological Activity and Pharmaceutical Relevance

While specific biological activity data for (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate itself is limited in the available literature, related compounds provide insights into its potential pharmaceutical relevance.

Recent Research Developments

Recent scientific literature suggests ongoing interest in (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate and related compounds, particularly in the context of pharmaceutical research.

Synthetic Methodology Advancements

Advancements in synthetic methodologies have facilitated more efficient and stereoselective approaches to producing this compound and its analogs. These developments enhance accessibility for research applications and potential scale-up for pharmaceutical manufacturing.

Applications in Novel Therapeutic Areas

Research suggests that piperidine derivatives like (3R,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate are finding applications in novel therapeutic areas. For instance, related compounds have been utilized in the development of "novel thienopyrrole compounds" with potential pharmaceutical applications .

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